molecular formula C15H13ClO3 B6406661 2-(3-Chloro-4-methoxyphenyl)-5-methylbenzoic acid, 95% CAS No. 1261992-65-7

2-(3-Chloro-4-methoxyphenyl)-5-methylbenzoic acid, 95%

Cat. No. B6406661
CAS RN: 1261992-65-7
M. Wt: 276.71 g/mol
InChI Key: VJUJJFRRDYKGPA-UHFFFAOYSA-N
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Description

2-(3-Chloro-4-methoxyphenyl)-5-methylbenzoic acid (95%) is an organic compound with a wide range of applications in the field of biochemistry and physiology. It is a yellow-colored crystalline solid with a molecular formula of C11H10ClO3 and a molecular weight of 219.65 g/mol. It is a derivative of benzoic acid and is used as an intermediate in the synthesis of various drugs and pharmaceuticals. It has also been used in the development of new drugs and therapeutic agents.

Mechanism of Action

2-(3-Chloro-4-methoxyphenyl)-5-methylbenzoic acid (95%) is believed to act as an inhibitor of the enzyme cyclooxygenase-2 (COX-2). This enzyme is responsible for the production of prostaglandins, which are involved in the regulation of inflammation and pain. By blocking the activity of this enzyme, 2-(3-Chloro-4-methoxyphenyl)-5-methylbenzoic acid (95%) can reduce inflammation and pain.
Biochemical and Physiological Effects
2-(3-Chloro-4-methoxyphenyl)-5-methylbenzoic acid (95%) has been shown to have a wide range of biochemical and physiological effects. It has been shown to inhibit the production of inflammatory mediators, such as prostaglandins, and to reduce inflammation and pain. It has also been shown to reduce the production of reactive oxygen species, which can damage cells and lead to oxidative stress. In addition, it has been shown to reduce the production of nitric oxide, which can lead to cell death.

Advantages and Limitations for Lab Experiments

2-(3-Chloro-4-methoxyphenyl)-5-methylbenzoic acid (95%) has a number of advantages for use in laboratory experiments. It is relatively easy to synthesize and can be used in a wide range of experiments. In addition, it is relatively non-toxic and has a low cost. However, it is important to note that it is not suitable for use in in vivo experiments due to its potential for toxicity.

Future Directions

The potential applications of 2-(3-Chloro-4-methoxyphenyl)-5-methylbenzoic acid (95%) are vast and varied. In the future, it may be used in the development of new drugs and therapeutic agents, as well as in the synthesis of new materials for use in biomedical research. In addition, it may be used to develop new methods for the synthesis of organic compounds, as well as for the development of new diagnostic and therapeutic agents. Finally, it may be used to develop new methods for the detection and treatment of various diseases.

Synthesis Methods

2-(3-Chloro-4-methoxyphenyl)-5-methylbenzoic acid (95%) can be synthesized using a method known as the “Friedel-Crafts Alkylation”. The reaction involves the reaction of a chloroalkylbenzene with an alkyl halide in the presence of an acid catalyst. The reaction is typically carried out at elevated temperatures and pressures. The product of the reaction is a mixture of the desired product and other byproducts, which must be separated and purified using chromatographic techniques.

Scientific Research Applications

2-(3-Chloro-4-methoxyphenyl)-5-methylbenzoic acid (95%) has been used in a wide range of scientific research applications. It has been used in the development of new drugs and therapeutic agents, as well as in the synthesis of various other organic compounds. It has also been used in the synthesis of various pharmaceuticals, including anti-inflammatory drugs and antibiotics. In addition, it has been used in the development of new materials for use in biomedical research.

properties

IUPAC Name

2-(3-chloro-4-methoxyphenyl)-5-methylbenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13ClO3/c1-9-3-5-11(12(7-9)15(17)18)10-4-6-14(19-2)13(16)8-10/h3-8H,1-2H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJUJJFRRDYKGPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C2=CC(=C(C=C2)OC)Cl)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13ClO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50691043
Record name 3'-Chloro-4'-methoxy-4-methyl[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50691043
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1261992-65-7
Record name 3'-Chloro-4'-methoxy-4-methyl[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50691043
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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